Isoproterenol hydrochloride
Overview
Description
Isoproterenol hydrochloride, also known as isoprenaline, is a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties . It is an odorless white crystalline powder with a slightly bitter taste . It primarily acts on beta-1 and beta-2 adrenergic receptors .
Synthesis Analysis
During the analysis of laboratory batches of isoproterenol hydrochloride, an unknown impurity (Imp-II) was detected . The impurity structure was proposed using liquid chromatography-mass spectrophotometry (LC-MS) analysis . The structure was confirmed by nuclear magnetic spectroscopy .
Molecular Structure Analysis
The molecular structure of Isoproterenol hydrochloride was confirmed using various techniques such as nuclear magnetic spectroscopy, ¹H, ¹³C, DEPT (1D NMR), HSQC (2D NMR) and infrared spectroscopy (IR) .
Chemical Reactions Analysis
The formation of Imp-II during the synthesis of isoproterenol hydrochloride was detected . The synthetic process was optimized to control the formation of Imp-II .
Physical And Chemical Properties Analysis
Isoproterenol hydrochloride is an odorless white crystalline powder . Aqueous solutions turn brownish-pink upon prolonged exposure to air .
Scientific Research Applications
Cardiology Research
Isoproterenol hydrochloride is used in cardiology research, particularly in the study of heart failure .
- Application : It is used to establish a mice model of chronic heart failure .
- Method : Mice are injected subcutaneously with isoproterenol in a dose gradient of 250 mg/kg, 200 mg/kg, 150 mg/kg, 100 mg/kg, and 50 mg/kg . Echocardiography and ELISA are performed to figure out the occurrence of heart failure .
- Results : The research found that the heart failure mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable and a relatively stable chronic heart failure model could be obtained by placing it for 21 days .
Cellular Biology
Isoproterenol hydrochloride is used in cellular biology, specifically in the study of cardiac hypertrophy .
- Application : It is used to establish a cardiac hypertrophy model by stimulating AC16 cells .
- Method : The study observed a significant decrease in cell surface area, evaluated through fluorescence staining, along with the downregulation of cardiac hypertrophy-related markers .
- Results : The study provides compelling evidence of the protective effect of Chlorogenic Acid (CGA) against isoproterenol-induced cardiac hypertrophy .
In Vitro Explant Culture
Isoproterenol hydrochloride has been used in in vitro explant culture .
Biochemistry
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist, which increases cytosolic cAMP .
Transcriptome Analysis
Isoproterenol hydrochloride has been used in transcriptome analysis of the heart .
- Application : It is used to study the changes in gene expression in the heart under different conditions .
- Method : The heart tissue is treated with Isoproterenol hydrochloride and then the RNA is extracted for transcriptome analysis .
- Results : The results of this analysis can provide insights into the molecular mechanisms underlying heart diseases .
Pharmacology
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist in pharmacological studies .
- Application : It is used to study the effects of β-adrenergic stimulation on various physiological processes .
- Method : The compound is administered to experimental subjects and the effects on parameters such as heart rate, blood pressure, and metabolic rate are measured .
- Results : The results of these studies can help to understand the role of β-adrenergic signaling in health and disease .
Heart Failure Research
Isoproterenol hydrochloride is used in heart failure research .
- Application : It is used to confirm the optimal dose ISO-induced chronic heart failure mice model for better study of HF-related mechanisms and treatments in the future .
- Method : Mice are injected with isoproterenol in a dose gradient. Echocardiography and ELISA are performed to figure out the occurrence of HF .
- Results : The research found that the HFrEF mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable and a relatively stable chronic heart failure model could be obtained by placing it for 21 days .
Basement Membrane Research
Isoproterenol hydrochloride has been used in the study of basement membranes of endothelial cells and cardiomyocytes .
- Application : It is used to study the expression of laminin, a major component of the basement membranes of endothelial cells and cardiomyocytes, following isoproterenol application .
- Method : The heart tissue is treated with Isoproterenol hydrochloride and then the expression of laminin is analyzed .
- Results : The study found that the expression of laminin was markedly induced following isoproterenol application .
Safety And Hazards
properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3.ClH, C11H18ClNO3 | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025486 | |
Record name | Isoproterenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |
Record name | SID50085961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Isoproterenol hydrochloride | |
CAS RN |
51-30-9, 949-36-0 | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (±)-Isoproterenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isoproterenol hydrochloride [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |
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Record name | Isomenyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isoprenaline hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isoproterenol hydrochloride | |
Source | EPA DSSTox | |
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Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
338 to 340 °F (NTP, 1992) | |
Record name | ISOPROTERENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.